N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine
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Overview
Description
N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine is a complex organic compound with a unique structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hepta-3,5-dienylidene intermediate: This can be achieved through a series of reactions involving the appropriate dienes and catalysts.
Alkylation: The intermediate is then alkylated using methylating agents under controlled conditions to introduce the N-methyl group.
Final assembly: The prop-2-enyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)ethanamine
- N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)butanamine
Uniqueness
N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-(2-prop-2-enylhepta-3,5-dienylideneamino)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-5-7-8-10-12(9-6-2)11-13-14(3)4/h5-8,10-12H,2,9H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOVKLXOKSYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(CC=C)C=NN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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